molecular formula C11H14 B13811012 2-Phenyl-1-pentene CAS No. 5676-32-4

2-Phenyl-1-pentene

Cat. No.: B13811012
CAS No.: 5676-32-4
M. Wt: 146.23 g/mol
InChI Key: ANGVCCXFJKHNDS-UHFFFAOYSA-N
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Description

2-Phenyl-1-pentene is an organic compound with the molecular formula C11H14. It is a type of alkene, characterized by the presence of a double bond between two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Phenyl-1-pentene can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 1-pentene under controlled conditions. This reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic processes involving the use of nickel or palladium-based catalysts. These catalysts facilitate the addition of phenyl groups to pentene, resulting in the formation of the desired compound .

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-1-pentene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Hydrogen gas, palladium catalyst

    Substitution Reagents: Bromine, chlorine

Major Products Formed

    Oxidation: Phenylpentanone

    Reduction: Phenylpentane

    Substitution: Halogenated derivatives of this compound

Mechanism of Action

The mechanism of action of 2-Phenyl-1-pentene involves its interaction with various molecular targets. In chemical reactions, it acts as a nucleophile, attacking electrophilic centers in other molecules. This interaction leads to the formation of new chemical bonds and the production of different compounds . The pathways involved in these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-1-pentene
  • 2-Phenyl-2-pentene
  • 1-Phenyl-2-pentene

Uniqueness

2-Phenyl-1-pentene is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its position of the phenyl group and the double bond provides distinct reactivity compared to other similar compounds. This uniqueness makes it valuable in both research and industrial applications .

Properties

CAS No.

5676-32-4

Molecular Formula

C11H14

Molecular Weight

146.23 g/mol

IUPAC Name

pent-1-en-2-ylbenzene

InChI

InChI=1S/C11H14/c1-3-7-10(2)11-8-5-4-6-9-11/h4-6,8-9H,2-3,7H2,1H3

InChI Key

ANGVCCXFJKHNDS-UHFFFAOYSA-N

Canonical SMILES

CCCC(=C)C1=CC=CC=C1

Origin of Product

United States

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